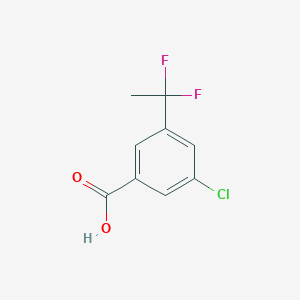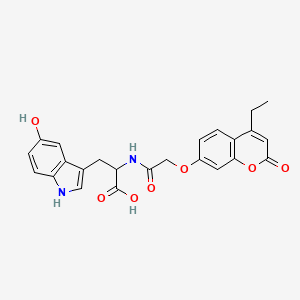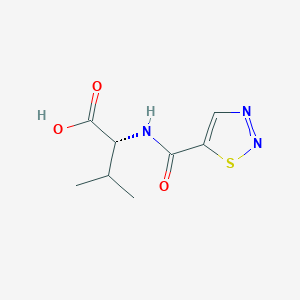![molecular formula C14H14N2O3 B14908545 2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid](/img/structure/B14908545.png)
2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid is a complex heterocyclic compound that features a quinoline core fused with a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminomethyl-4-methylquinoline with a suitable furan derivative under acidic conditions can yield the desired compound. Additionally, microwave-assisted synthesis and the use of ionic liquids have been explored to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis and the use of heterogeneous catalysts are often employed to achieve these goals. The use of environmentally benign solvents and reagents is also a key consideration in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents, nucleophiles (amines, thiols)
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, reduced forms of the compound, and substituted quinoline-furan hybrids .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler analog with a wide range of applications in medicinal chemistry.
Furoquinoline: Similar in structure but lacks the aminomethyl group, leading to different reactivity and applications.
2-Aminomethylquinoline: Lacks the furan ring, resulting in different chemical properties and uses
Uniqueness
2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and advanced materials .
Eigenschaften
Molekularformel |
C14H14N2O3 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
2-(aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-7-10-5-9(6-15)19-13(10)11-4-8(14(17)18)2-3-12(11)16-7/h2-4,9H,5-6,15H2,1H3,(H,17,18) |
InChI-Schlüssel |
XLPIRLQSGFVQRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC(OC2=C3C=C(C=CC3=N1)C(=O)O)CN |
Löslichkeit |
19.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14908486.png)










![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)
